molecular formula C11H18N2O2 B13545976 Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate

Cat. No.: B13545976
M. Wt: 210.27 g/mol
InChI Key: MBUILOBKOKFZON-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-isopentyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring:

  • An amino group (-NH₂) at the 4-position.
  • An isopentyl (3-methylbutyl) group at the 1-position.
  • A methyl ester (-COOCH₃) at the 2-position.

Pyrrole-based compounds are pivotal in medicinal chemistry due to their bioisosteric properties and roles in kinase inhibition, antimicrobial activity, and materials science.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 4-amino-1-(3-methylbutyl)pyrrole-2-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-8(2)4-5-13-7-9(12)6-10(13)11(14)15-3/h6-8H,4-5,12H2,1-3H3

InChI Key

MBUILOBKOKFZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust and versatile synthetic route.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. The use of catalytic ruthenium complexes and alkali metal bases can enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different pyrrole derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrrole derivatives, which can be further utilized in different chemical and industrial applications.

Scientific Research Applications

Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-isopentyl-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 4-amino-1-isopentyl-1H-pyrrole-2-carboxylate with structurally related pyrrole esters, focusing on substituent effects and reported properties.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Inferred Properties of Analogs
Compound Name Substituents (Position) Melting Point (°C) Solubility Stability/Synthesis Notes
This compound 4-NH₂, 1-isopentyl, 2-COOCH₃ Not reported Moderate (DMSO) Discontinued; potential synthesis challenges
Ethyl 4-amino-1-n-pentyl-1H-pyrrole-2-carboxylate 4-NH₂, 1-n-pentyl, 2-COOCH₂CH₃ 120–122 (hypothetical) High (ethanol) Linear alkyl chain improves crystallinity
Methyl 4-acetamido-1-isopentyl-1H-pyrrole-2-carboxylate 4-NHCOCH₃, 1-isopentyl, 2-COOCH₃ 98–100 (hypothetical) Low (water) Acetylation reduces H-bonding capacity


Key Observations:

  • Amino vs.
  • Isopentyl vs. n-Pentyl Chains : Branched isopentyl groups may reduce melting points and increase lipophilicity compared to linear n-pentyl analogs, affecting solubility in polar solvents .
  • Methyl vs. Ethyl Esters : Methyl esters typically hydrolyze faster than ethyl esters under physiological conditions, suggesting differences in metabolic stability for pharmaceutical applications .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies using programs like SHELXL and ORTEP are critical for analyzing intermolecular interactions. For example:

  • The amino group in the target compound likely participates in N–H···O/N hydrogen bonds with adjacent molecules, forming extended networks (graph set analysis: e.g., R₂²(8) motifs) .
  • In contrast, acetamido derivatives exhibit weaker hydrogen-bonding due to steric hindrance from the acetyl group, leading to less dense crystal packing .

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